![molecular formula C19H19ClN2O4 B5502539 methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)
methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate often involves multi-step chemical processes, including the resolution of optical isomers, cyclocondensation, and nucleophilic substitution reactions. These processes are designed to introduce specific functional groups and achieve the desired molecular architecture. For instance, the synthesis of optical isomers of gastroprokinetic agents through optical resolution and amination of tosyloxy groups illustrates the complexity involved in synthesizing such compounds (Morie et al., 1994).
Molecular Structure Analysis
The molecular structure of methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate and related compounds is characterized by X-ray diffraction analysis and spectroscopic methods, providing insight into their three-dimensional conformation and electronic structure. These studies reveal the orientations of various functional groups and their interactions, such as hydrogen bonding, which significantly influence the compound's physical and chemical properties (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate derivatives is influenced by the presence of functional groups, such as amino, nitro, and ester groups. These compounds participate in various chemical reactions, including cyclocondensation, nucleophilic substitution, and hydrogen bonding interactions, which are crucial for their biological activity and the synthesis of novel derivatives (Karimian et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The arrangement of molecules in the crystal lattice and the presence of intra- and intermolecular hydrogen bonds significantly affect these properties. For example, the orientations of two side chains in methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, forming an intramolecular N—H⋯O hydrogen bond, illustrate the impact of molecular conformation on physical properties (Kimura & Hourai, 2005).
Scientific Research Applications
Synthesis and Molecular Properties
Novel Syntheses and Derivatives
Several studies have focused on synthesizing new derivatives of compounds related to methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate, highlighting their chemical synthesis, molecular docking, and structure-activity relationships. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives with potential antimicrobial activities, employing morpholine as a key component in the synthesis process Bektaş et al., 2010. Another example is the work by Borik and Hussein (2021), where a new derivative was synthesized to explore its biological potentials and molecular docking insights Borik & Hussein, 2021.
Biodegradable Polyesteramides
Research by Veld, Dijkstra, and Feijen (1992) explored the synthesis of biodegradable polyesteramides with pendant functional groups, utilizing morpholine derivatives to create polymers with potential medical applications Veld, Dijkstra, & Feijen, 1992.
Biological Activities
Antimicrobial and Antioxidant Activities
The antimicrobial activities of synthesized compounds involving morpholine structures have been a significant focus, as demonstrated by Bektaş et al. (2010), who found some derivatives to possess moderate to good antimicrobial properties Bektaş et al., 2010.
Gastroprokinetic Activity
Kalo et al. (1995) explored the synthesis and gastroprokinetic activity of related compounds, indicating the potential therapeutic applications of such molecules in gastrointestinal disorders Kalo et al., 1995.
Photoinitiators for UV-Curable Coatings
Angiolini et al. (1997) investigated copolymeric systems with morpholine moieties for their application as photoinitiators in UV-curable pigmented coatings, showcasing the industrial applications of these compounds Angiolini et al., 1997.
Safety and Hazards
properties
IUPAC Name |
methyl 5-[(4-chlorobenzoyl)amino]-2-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-19(24)16-12-15(6-7-17(16)22-8-10-26-11-9-22)21-18(23)13-2-4-14(20)5-3-13/h2-7,12H,8-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAALSAOPIOQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{[(4-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate |
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